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Compound of Interest

Compound Name: 1,3-Dibromocyclohexane

Cat. No.: B3263359

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the constitutional and
stereoisomers of dibromocyclohexane. The analysis focuses on *H NMR, 3C NMR, Infrared
(IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive dataset for the
identification and differentiation of these isomers.

Isomers of Dibromocyclohexane

Dibromocyclohexane (CsH10Br2) exists as several constitutional isomers, depending on the
position of the two bromine atoms on the cyclohexane ring: 1,1-, 1,2-, 1,3-, and 1,4-
dibromocyclohexane. Furthermore, the 1,2-, 1,3-, and 1,4-isomers exhibit stereocisomerism in
the form of cis and trans diastereomers. This guide will cover the spectroscopic characteristics
of these primary isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the various isomers of
dibromocyclohexane. Due to the vastness of spectroscopic data, representative and
distinguishing features are highlighted.

'H NMR Spectroscopy Data

Table 1: *H NMR Chemical Shift Data (6, ppm) for Dibromocyclohexane Isomers
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Isomer Proton Environment Chemical Shift (6, ppm)
1,1-Dibromocyclohexane -CH:- (adjacent to CBrz) ~25-2.7

Other -CHz- ~1.6-2.0

cis-1,2-Dibromocyclohexane -CHBr- ~4.5 (broad singlet)

-CH2- ~15-25

trans-1,2-

Dibromocyclohexane[1][2][3][4]

-CHBr- (axial & equatorial)

~4.7 (multiplet)

-CHz-

~1.3-25

cis-1,3-Dibromocyclohexane

-CHBr-

Data not readily available

Other protons

Data not readily available

trans-1,3-Dibromocyclohexane

-CHBr-

Data not readily available

Other protons

Data not readily available

cis-1,4-Dibromocyclohexane

-CHBr-

~4.6 (multiplet)

-CHz2-

~2.2 (multiplet)

trans-1,4-Dibromocyclohexane

-CHBr-

~4.3 (multiplet)

-CHz2-

~2.1 (multiplet)

Note: Chemical shifts can vary depending on the solvent and spectrometer frequency.

B3C NMR Spectroscopy Data

Table 2: 3C NMR Chemical Shift Data (8, ppm) for Dibromocyclohexane Isomers
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Isomer Carbon Environment Chemical Shift (6, ppm)
1,1-Dibromocyclohexane CBr2 ~70-80

-CH:- (adjacent to CBr2) ~40-50

Other -CHa- ~20-30

cis-1,2-Dibromocyclohexane -CHBr- ~60-65

-CHa- ~25-35

trans-1,2-

Dibromocyclohexane[5][6][7] CHBr 75500

-CH2- ~25-35

cis-1,3-Dibromocyclohexane -CHBr- Data not readily available
Other carbons Data not readily available

trans-1,3-Dibromocyclohexane  -CHBr- Data not readily available
Other carbons Data not readily available

cis-1,4-Dibromocyclohexane -CHBr- ~50-55

-CHa- ~30-35

trans-1,4-

Dibromocyclohexane[8] CHBr 5055

-CHa- ~30-35

Note: The number of unique signals in the 3C NMR spectrum is a key indicator of the
molecule's symmetry.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Frequencies (cm~1) for Dibromocyclohexane Isomers
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Isomer

C-H Stretching

(cm™)

C-Br Stretching

C-H Bending (cm™?)

(cm™)

11-

Dibromocyclohexane

~2850-2950

~1450

~500-650

cis-1,2-

Dibromocyclohexane

~2850-2950

~1450

~680, ~540

trans-1,2-
Dibromocyclohexane[
9[10][11][12][13]

~2850-2950

~1450

~690, ~660

cis-1,3-
Dibromocyclohexane[
14]

~2850-2950

~1450

~600-700

trans-1,3-
Dibromocyclohexane[
14]

~2850-2950

~1450

~600-700

cis-1,4-
Dibromocyclohexane[
15]

~2850-2950

~1450

~600-700

trans-1,4-
Dibromocyclohexane[
8]

~2850-2950

~1450

~600-700

Note: The C-Br stretching frequencies can be conformationally dependent and provide insight

into the stereochemistry.

Mass Spectrometry Data

Table 4: Key Mass Spectrometry Fragments (m/z) for Dibromocyclohexane Isomers
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Isomer Molecular lon (M+) (m/z) Key Fragment lons (m/z)
1,1-Dibromocyclohexane 240, 242, 244 161, 163 (M-Br)*, 81 (CeHo)*
cis-1,2-

_ 240, 242, 244 161, 163 (M-Br)*, 81 (CeHo)*
Dibromocyclohexane[16]
trans-1,2-
Dibromocyclohexane[17][18] 240, 242, 244 161, 163 (M-Br)*, 81 (CeHo)*
[19][20]
cis-1,3-

_ 240, 242, 244 161, 163 (M-Br)*, 81 (CeHo)*
Dibromocyclohexane[21]
trans-1,3-

. 240, 242, 244 161, 163 (M-Br)*, 81 (CeHo)*
Dibromocyclohexane[21]
cis-1,4-Dibromocyclohexane[8] 240, 242, 244 161, 163 (M-Br)*, 81 (CeHo)*
trans-1,4-

240, 242, 244 161, 163 (M-Br)*, 81 (CeHo)*

Dibromocyclohexane[8]

Note: The isotopic pattern of bromine (7°Br and 8Br in approximately a 1:1 ratio) results in
characteristic M, M+2, and M+4 peaks for the molecular ion and bromine-containing fragments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the dibromocyclohexane isomer in approximately
0.6 mL of a deuterated solvent (e.g., CDCIs3) in a standard 5 mm NMR tube.

¢ Instrumentation: Acquire *H and 3C NMR spectra on a 300 MHz or higher field NMR
spectrometer.

e H NMR Acquisition:

o Set the spectral width to cover the range of 0-10 ppm.
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o Use a pulse angle of 30-45 degrees.

o Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16
scans).

o Process the data with Fourier transformation and phase correction. Use the residual
solvent peak as a reference.

e 13C NMR Acquisition:
o Set the spectral width to cover the range of 0-100 ppm.
o Employ proton decoupling to simplify the spectrum to singlets for each unique carbon.
o Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

o Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance
of 13C.

o Process the data similarly to the *H spectrum, referencing to the solvent peak.

Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid): Place one drop of the liquid dibromocyclohexane isomer
between two KBr or NaCl plates.

o Sample Preparation (Solid): If the isomer is a solid, prepare a KBr pellet by grinding a small
amount of the sample with dry KBr powder and pressing it into a transparent disk.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
e Acquisition:

o Record a background spectrum of the empty sample compartment.

o Place the prepared sample in the spectrometer's sample holder.

o Acquire the sample spectrum over the range of 4000-400 cm™1,
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o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the dibromocyclohexane isomer into the
mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

« lonization: Use Electron lonization (EIl) at 70 eV to generate the molecular ion and fragment
ions.

o Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a
guadrupole or time-of-flight (TOF) mass analyzer.

» Detection: Detect the ions and record their relative abundance to generate the mass
spectrum.

Isomer Relationship Diagram

The following diagram illustrates the relationships between the different isomers of
dibromocyclohexane.
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Caption: Relationship between dibromocyclohexane isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b3263359?utm_src=pdf-body-img
https://www.benchchem.com/product/b3263359?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3263359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

1. TRANS-1,2-DIBROMOCYCLOHEXANE(7429-37-0) 1H NMR spectrum
[chemicalbook.com]

2. spectrabase.com [spectrabase.com]
3. dev.spectrabase.com [dev.spectrabase.com]

4. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts
(SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the
Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

5. TRANS-1,2-DIBROMOCYCLOHEXANE(7429-37-0) 13C NMR [m.chemicalbook.com]
6. dev.spectrabase.com [dev.spectrabase.com]

7. Cyclohexane,1,2-dibromo-,trans- | C6H10Br2 | CID 10220423 - PubChem
[pubchem.ncbi.nlm.nih.gov]

8. 1,4-Dibromocyclohexane | C6H10Br2 | CID 37040 - PubChem [pubchem.ncbi.nlm.nih.gov]
9. Solved 1. The IR spectra for trans-1,2-dibromocyclohexane | Chegg.com [chegg.com]

10. dev.spectrabase.com [dev.spectrabase.com]

11. TRANS-1,2-DIBROMOCYCLOHEXANE(7429-37-0) IR Spectrum [m.chemicalbook.com]
12. spectrabase.com [spectrabase.com]

13. trans-1,2-Dibromocyclohexane | C6H10Br2 | CID 98506 - PubChem
[pubchem.ncbi.nlm.nih.gov]

14. dev.spectrabase.com [dev.spectrabase.com]
15. cdnsciencepub.com [cdnsciencepub.com]

16. cis-1,2-dibromo-Cyclohexane | C6H10Br2 | CID 6432209 - PubChem
[pubchem.ncbi.nlm.nih.gov]

17. chem.uoi.gr [chem.uoi.gr]

18. Cyclohexane,1,2-dibromo-,trans- [webbook.nist.gov]
19. Cyclohexane,1,2-dibromo-,trans- [webbook.nist.gov]
20. Cyclohexane,1,2-dibromo-,trans- [webbook.nist.gov]
21. spectrabase.com [spectrabase.com]

To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of
Dibromocyclohexane Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3263359#spectroscopic-comparison-of-
dibromocyclohexane-isomers]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.chemicalbook.com/SpectrumEN_7429-37-0_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_7429-37-0_1HNMR.htm
https://spectrabase.com/spectrum/37VeQvj2Im
https://dev.spectrabase.com/spectrum/37VeQvj2Im
https://pubs.rsc.org/en/content/articlelanding/1997/p2/a704537i
https://pubs.rsc.org/en/content/articlelanding/1997/p2/a704537i
https://pubs.rsc.org/en/content/articlelanding/1997/p2/a704537i
https://m.chemicalbook.com/SpectrumEN_7429-37-0_13CNMR.htm
https://dev.spectrabase.com/spectrum/1ZBbzMoSsuA
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclohexane_1_2-dibromo-_trans
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclohexane_1_2-dibromo-_trans
https://pubchem.ncbi.nlm.nih.gov/compound/1_4-Dibromocyclohexane
https://www.chegg.com/homework-help/questions-and-answers/1-ir-spectra-trans-1-2-dibromocyclohexane-cyclohexene-shown--interpret-spectra-space-deter-q44728339
https://dev.spectrabase.com/spectrum/DM9XxVj9BLw
https://m.chemicalbook.com/SpectrumEN_7429-37-0_IR1.htm
https://spectrabase.com/spectrum/A3RYcwmAFtZ
https://pubchem.ncbi.nlm.nih.gov/compound/trans-1_2-Dibromocyclohexane
https://pubchem.ncbi.nlm.nih.gov/compound/trans-1_2-Dibromocyclohexane
https://dev.spectrabase.com/compound/HDnbm9RJ0IQ
https://cdnsciencepub.com/doi/pdf/10.1139/v67-211
https://pubchem.ncbi.nlm.nih.gov/compound/cis-1_2-dibromo-Cyclohexane
https://pubchem.ncbi.nlm.nih.gov/compound/cis-1_2-dibromo-Cyclohexane
https://chem.uoi.gr/wp-content/uploads/2025/03/mass-12-dibromocyclohexane.pdf
https://webbook.nist.gov/cgi/cbook.cgi?ID=C7429370&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C7429370&Mask=229
https://webbook.nist.gov/cgi/cbook.cgi?ID=C7429370&Mask=FFF
https://spectrabase.com/compound/HDnbm9RJ0IQ
https://www.benchchem.com/product/b3263359#spectroscopic-comparison-of-dibromocyclohexane-isomers
https://www.benchchem.com/product/b3263359#spectroscopic-comparison-of-dibromocyclohexane-isomers
https://www.benchchem.com/product/b3263359#spectroscopic-comparison-of-dibromocyclohexane-isomers
https://www.benchchem.com/product/b3263359#spectroscopic-comparison-of-dibromocyclohexane-isomers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3263359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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